molecular formula C9H10ClNO4 B8664085 3-Chloro-4-(2-methoxyethoxy)nitrobenzene

3-Chloro-4-(2-methoxyethoxy)nitrobenzene

Cat. No.: B8664085
M. Wt: 231.63 g/mol
InChI Key: OVHLAOFASZMQFM-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methoxyethoxy)nitrobenzene is a nitroaromatic compound of interest in chemical research and development. This compound features a benzene ring substituted with a chloro group, a nitro group, and a 2-methoxyethoxy chain, making it a versatile building block for further synthetic transformations. The nitro group can be readily reduced to an amine, a key functional group in active pharmaceutical ingredient (API) synthesis . The 2-methoxyethoxy side chain may influence the compound's solubility and electronic properties, which can be valuable in the design of specialty chemicals and functional materials. In industrial contexts, related chloro-nitrobenzene derivatives are commonly manufactured through continuous-flow nitration technology, which offers enhanced safety and efficiency for these highly exothermic reactions . As a key intermediate, similar structures are applied in the development of dyes, pigments, and agrochemicals . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct all appropriate risk assessments before handling.

Properties

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

2-chloro-1-(2-methoxyethoxy)-4-nitrobenzene

InChI

InChI=1S/C9H10ClNO4/c1-14-4-5-15-9-3-2-7(11(12)13)6-8(9)10/h2-3,6H,4-5H2,1H3

InChI Key

OVHLAOFASZMQFM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

3-Chloro-4-(3-Fluorobenzyloxy)nitrobenzene (CAS 443882-99-3)
  • Structure : Features a 3-fluorobenzyloxy (-OCH₂C₆H₄F) group instead of 2-methoxyethoxy.
  • Properties : The fluorine atom increases electronegativity and metabolic stability, while the benzyloxy group adds steric bulk. This compound is used in kinase inhibitors like Lapatinib .
  • Key Difference : Higher lipophilicity and improved resistance to oxidative metabolism compared to the methoxyethoxy analog .
3-Chloro-4-(Trifluoromethoxy)nitrobenzene (CAS 158579-81-8)
  • Structure : Substituted with a trifluoromethoxy (-OCF₃) group.
  • Properties : The -OCF₃ group is strongly electron-withdrawing and highly stable under acidic/basic conditions. Molecular weight: 241.55 g/mol .
  • Key Difference : Enhanced thermal stability and lower solubility in water due to the hydrophobic trifluoromethyl group .
2-Chloro-1-Ethyl-4-nitrobenzene (CAS 42782-54-7)
  • Structure : Contains an ethyl (-CH₂CH₃) group at the para position.
  • Properties : Reduced polarity compared to methoxyethoxy derivatives, leading to lower boiling points (estimated ~250°C) .
  • Key Difference : Less reactive in nucleophilic aromatic substitution due to the absence of activating alkoxy groups .

Positional Isomers and Reactivity

3-Chloro-1-Methoxy-4-Methyl-2-nitrobenzene (CAS 112251-95-3)
  • Structure : Nitro group at position 2, methyl at position 4, and methoxy at position 1.
  • Properties : Steric hindrance from the methyl group slows substitution reactions. Molecular weight: 201.61 g/mol .
  • Key Difference: Limited utility in pharmaceutical synthesis due to unfavorable regiochemistry .
4-Chloro-3-Nitroanisole (CAS 10298-80-3)
  • Structure : Methoxy (-OCH₃) at position 4, nitro at position 3, and chloro at position 1.
  • Properties: Simpler structure with moderate solubility in ethanol. Used in dye intermediates .
  • Key Difference : Lacks the extended ether chain, reducing versatility in multi-step syntheses .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Chloro-4-(2-Methoxyethoxy)nitrobenzene Not Provided C₉H₁₀ClNO₅ ~247.64 -Cl, -NO₂, -OCH₂CH₂OCH₃ Pharmaceutical intermediate
3-Chloro-4-(3-Fluorobenzyloxy)nitrobenzene 443882-99-3 C₁₃H₉ClFNO₃ 281.67 -Cl, -NO₂, -OCH₂C₆H₄F Lapatinib intermediate
3-Chloro-4-(Trifluoromethoxy)nitrobenzene 158579-81-8 C₇H₃ClF₃NO₃ 241.55 -Cl, -NO₂, -OCF₃ High-stability intermediates
2-Chloro-1-Ethyl-4-nitrobenzene 42782-54-7 C₈H₈ClNO₂ 185.61 -Cl, -NO₂, -CH₂CH₃ Solvent/resin synthesis

Pharmaceutical Utility

  • 3-Chloro-4-(2-Methoxyethoxy)nitrobenzene: A key intermediate in synthesizing N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, a precursor for kinase inhibitors. Its methoxyethoxy group facilitates solubility in reaction media .
  • 3-Chloro-4-(3-Fluorobenzyloxy)nitrobenzene : Critical in the synthesis of tyrosine kinase inhibitors, where fluorine enhances binding affinity to target proteins .

Environmental and Toxicological Considerations

  • Nitrobenzene derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit slower reductive degradation in soil.

Q & A

Q. What are the recommended synthetic routes for preparing 3-chloro-4-(2-methoxyethoxy)nitrobenzene?

A common approach involves substitution reactions under alkaline conditions. For example, 3-chloro-4-fluoronitrobenzene reacts with alkoxy-containing nucleophiles (e.g., 2-methoxyethanol) to introduce the 2-methoxyethoxy group via aromatic nucleophilic substitution. Subsequent steps may include purification via column chromatography or recrystallization . Key parameters include:

  • Reagents : Alkaline agents (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF).
  • Conditions : 60–80°C for 6–12 hours.
  • Yield : Typically 60–80%, depending on substituent reactivity.

Q. How can researchers characterize this compound’s purity and structure?

Standard analytical techniques include:

  • HPLC/GC-MS : To assess purity (>95% is typical for research-grade material).
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups).
  • FT-IR : Peaks at ~1520 cm⁻¹ (N-O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

Q. What safety precautions are required when handling this compound?

  • Toxicity : Nitrobenzene derivatives are associated with methemoglobinemia and hepatotoxicity. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in airtight containers at 2–8°C, away from reducing agents .

Q. What are its primary applications in scientific research?

  • Medicinal Chemistry : As a precursor for synthesizing aryl ether-containing bioactive molecules (e.g., kinase inhibitors).
  • Material Science : Functionalized nitroarenes are used in optoelectronic materials due to electron-withdrawing properties .

Advanced Research Questions

Q. How do reaction kinetics vary during the reduction of the nitro group in this compound?

Nitro group reduction (e.g., catalytic hydrogenation or Fe/HCl) follows pseudo-first-order kinetics at low concentrations but shifts to zero-order at high concentrations due to catalyst surface saturation. For example:

  • Rate Constants : For Fe-mediated reduction, k=0.0006k = 0.0006 min⁻¹ (half-life: ~115.5 minutes) under acidic conditions.
  • Catalyst Effects : Pd/C accelerates reduction but may require controlled H₂ pressure to avoid over-reduction .

Q. How can researchers resolve contradictions in spectral data for derivatives?

Discrepancies in NMR or MS data often arise from:

  • Regioisomeric Byproducts : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between ortho/meta substitution.
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may cause shifts; cross-validate with IR/XRD .

Q. What methodologies assess the environmental persistence of this compound?

  • Degradation Studies : Zero-valent iron (ZVI) reduces nitro groups to amines (e.g., aniline derivatives) with 80–90% efficiency in aqueous systems.
  • Photocatalysis : TiO₂/UV systems degrade nitroarenes via hydroxyl radical pathways (monitored via LC-MS/MS) .

Q. How do substituents (e.g., chloro, methoxyethoxy) influence electronic properties?

  • Hammett Constants : The chloro group (σp=+0.23\sigma_p = +0.23) and nitro group (σm=+1.43\sigma_m = +1.43) increase electrophilicity, favoring nucleophilic aromatic substitution.
  • DFT Calculations : Predict charge distribution and reactive sites (e.g., LUMO localization on nitro group) .

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